An In-depth Technical Guide to 6,10-dimethylbenzo[a]pyrene: Structure, Properties, and Biological Activity
An In-depth Technical Guide to 6,10-dimethylbenzo[a]pyrene: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6,10-dimethylbenzo[a]pyrene, a methylated polycyclic aromatic hydrocarbon (PAH). We will delve into its chemical structure, physicochemical properties, metabolic activation, toxicological effects, and the analytical methodologies used for its detection. This document is intended to serve as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development.
Introduction to 6,10-dimethylbenzo[a]pyrene
6,10-dimethylbenzo[a]pyrene is a derivative of benzo[a]pyrene (BaP), a well-known and potent carcinogen.[1][2] BaP and its derivatives are formed from the incomplete combustion of organic materials and are ubiquitous environmental pollutants found in sources such as tobacco smoke, grilled foods, and coal tar.[1] The addition of methyl groups to the parent BaP molecule can significantly alter its biological activity, including its metabolic activation and carcinogenicity. Understanding the specific properties of methylated PAHs like 6,10-dimethylbenzo[a]pyrene is crucial for assessing their health risks and developing potential strategies for mitigation.
Chemical Structure and Physicochemical Properties
The core structure of 6,10-dimethylbenzo[a]pyrene consists of a pyrene molecule fused with a benzene ring, with methyl groups attached at the 6th and 10th carbon positions. This pentacyclic aromatic system is highly lipophilic.
Table 1: Physicochemical Properties of 7,10-Dimethylbenzo[a]pyrene
| Property | Value | Reference |
| CAS Number | 63104-33-6 | [3] |
| Molecular Formula | C22H16 | |
| Molecular Weight | 280.36 g/mol | |
| Melting Point | 247 °C | [3] |
| Boiling Point | 504 °C (estimated) | [3] |
| Water Solubility | 1.08e-8 mol/L (estimated) | [3] |
| LogKow (Octanol-Water Partition Coefficient) | 6.82 (estimated) | [3] |
| Vapor Pressure | 1.71e-9 mmHg (estimated) | [3] |
Note: Experimental data for 6,10-dimethylbenzo[a]pyrene is limited; some values are for the closely related 7,10-dimethylbenzo[a]pyrene and are indicated as such.
Metabolic Activation and Genotoxicity
Like its parent compound, 6,10-dimethylbenzo[a]pyrene requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[2][4]
The primary pathway for BaP's activation involves a series of enzymatic reactions:
-
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, oxidize the benzo ring to form an epoxide.[4][5]
-
Hydration: Epoxide hydrolase converts the epoxide into a dihydrodiol.[4]
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Second Epoxidation: The dihydrodiol is further oxidized by CYP enzymes to form a highly reactive diol epoxide.[1][4]
This ultimate carcinogen, a diol epoxide, can then form covalent adducts with DNA, primarily with guanine bases.[1][2] These bulky adducts can distort the DNA helix, leading to mutations during DNA replication and, ultimately, the initiation of cancer.[1][2] The presence of methyl groups on the benzo[a]pyrene core can influence the rate and regioselectivity of these metabolic reactions, potentially altering the compound's carcinogenic potency.[6] For instance, the metabolism of 6-methylbenzo[a]pyrene can also involve hydroxylation of the methyl group, followed by sulfation to form a reactive sulfuric acid ester that also forms DNA adducts.[4][7]
Caption: Metabolic activation pathway of benzo[a]pyrene derivatives.
Experimental Protocol: In Vitro Metabolism Assay
This protocol outlines a general procedure for assessing the metabolism of 6,10-dimethylbenzo[a]pyrene using human liver microsomes.[8]
Materials:
-
6,10-dimethylbenzo[a]pyrene
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Pooled human liver microsomes
-
0.1 M Phosphate buffer (pH 7.4)
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Magnesium chloride (MgCl2)
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NADPH regenerating system
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Acetonitrile
-
Water (HPLC grade)
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Heat-inactivated microsomes (for control)
Procedure:
-
Prepare a reaction mixture containing MgCl2 (3mM), microsomes (1.0 mg/mL), and 0.1 M phosphate buffer (pH 7.4) in a total volume of 500 μL.[8]
-
Pre-activate the microsomes by incubating at 37°C in a thermal shaker for 5 minutes.[8]
-
Initiate the reaction by adding 6,10-dimethylbenzo[a]pyrene (at desired concentrations) and an excess of NADPH (1.5 mM).[8]
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points, quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using high-performance liquid chromatography (HPLC) with UV and fluorescence detection.[8][9]
-
Include control samples with heat-inactivated microsomes and without NADPH to account for non-enzymatic degradation.[8]
Toxicological Profile and Carcinogenicity
The carcinogenicity of benzo[a]pyrene is well-established, with sufficient evidence in experimental animals.[4][10] It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] The primary mechanism of its carcinogenicity is its ability to form DNA adducts, leading to genetic mutations.[2][4] Studies have shown that BaP can induce tumors in various tissues, including the lung, skin, and forestomach, in animal models.[4][10]
The mutagenic potential of chemicals is often assessed using the Ames test.[11][12][13] This assay utilizes strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[11][12] The test measures the rate of reverse mutations that restore the ability to produce histidine, indicating the mutagenic potential of the tested substance.[12][13]
Caption: Key steps in the mechanism of carcinogenesis for benzo[a]pyrene.
Experimental Protocol: Ames Test (Microbial Mutagenicity Assay)
This protocol provides a general outline for conducting the Ames test to evaluate the mutagenicity of 6,10-dimethylbenzo[a]pyrene.[11][13][14]
Materials:
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Salmonella typhimurium tester strains (e.g., TA98, TA100)
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Minimal glucose agar plates
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Top agar
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Histidine/biotin solution
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S9 fraction (from rat liver homogenate for metabolic activation)
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6,10-dimethylbenzo[a]pyrene (test substance)
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Positive and negative controls
Procedure:
-
Prepare overnight cultures of the Salmonella tester strains.[13]
-
To a sterile tube, add the following in order: the test substance at various concentrations, the bacterial culture, and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without).[13][14]
-
Pre-incubate the mixture at 37°C for a short period.
-
Add molten top agar containing a trace amount of histidine and biotin to the tube.[14]
-
Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.[11]
-
Incubate the plates at 37°C for 48-72 hours.[11]
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[15]
Synthesis and Analytical Detection
The synthesis of 6-substituted benzo[a]pyrene derivatives often starts from benzo[a]pyrene-6-carbaldehyde.[16] Various chemical reactions can then be employed to introduce different functional groups at the 6-position.
Accurate detection and quantification of 6,10-dimethylbenzo[a]pyrene in various matrices, such as environmental samples and biological tissues, are essential for exposure assessment. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or UV detectors, HPLC is a widely used method for separating and quantifying PAHs.[9][17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of PAHs.[9]
Sample preparation is a critical step and may involve extraction, cleanup, and concentration procedures to isolate the analytes from complex matrices.[9][19]
Caption: General workflow for the analytical detection of PAHs.
Conclusion and Future Directions
6,10-dimethylbenzo[a]pyrene, as a methylated derivative of a potent carcinogen, warrants significant attention from the scientific community. Its unique chemical structure and properties likely influence its metabolic fate and toxicological profile. Further research is needed to fully elucidate the specific metabolic pathways of 6,10-dimethylbenzo[a]pyrene, the nature and biological consequences of its DNA adducts, and its overall carcinogenic potency relative to the parent compound. Such studies will be instrumental in refining risk assessments for exposures to complex mixtures of PAHs and may inform the development of novel therapeutic strategies for PAH-induced cancers.
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